molecular formula C13H17NO2 B121127 N-[(1R,3R)-3-hydroxycyclohexyl]benzamide CAS No. 177366-90-4

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide

Cat. No. B121127
M. Wt: 219.28 g/mol
InChI Key: BYHCFBWCQDHOMN-VXGBXAGGSA-N
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Description

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol .

Scientific Research Applications

Rh-Catalyzed Oxidative Coupling

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives can be synthesized via oxidative ortho C-H activation of benzamides using Rh-catalysis. This methodology enables the synthesis of polycyclic amides, including isoquinolones, from benzamides and alkynes. The process involves efficient catalysis by RhCp*Cl(2) and Ag(2)CO(3) as an optimal oxidant in MeCN solvent, showcasing versatility in creating complex heterocycles (Song et al., 2010).

Heterofunctionalized Phosphane Ligands

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide forms the basis for heterofunctionalized phosphane ligands like [(1R,2R)-N-(2-aminocyclohexyl)]-2-(diphenylphosphanyl)benzamide (L1). These ligands have applications in forming neutral trichlorooxorhenium(V) complexes, which are significant in coordination chemistry and potentially in catalysis. Such compounds have been characterized through various spectroscopic techniques, including IR and NMR, indicating their structural uniqueness and potential utility (Correia et al., 2000).

Organoboron Compound Synthesis

The reaction of N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide with diphenylborinic anhydride results in compounds like 4-[(1-hydroxycyclohexyl)methyl]-2,2,5-triphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene. These are organoboron compounds with potential applications in organic synthesis and materials science, evidenced by their structural studies and crystallographic analysis (Kliegel et al., 1991).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides, synthesized from 2-amino-3-pyridinol and benzamides, show antibacterial activity against various bacteria strains like Escherichia coli and Staphylococcus aureus. This demonstrates the potential use of N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Benzamide Derivatives in Drug Development

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide derivatives are also investigated in drug development. For example, studies on the stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl derivatives of benzamides contribute to understanding their suitability as prodrug forms for the amide group in various drug substances and bioactive peptides (Kahns & Bundgaard, 1991).

Synthesis of Complex Heterocyclic Structures

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide is instrumental in synthesizing complex heterocyclic structures. For instance, the double ortho-C-H activation of benzamides and subsequent N,O-double annulations with aryl alkynes lead to the creation of double-helical extended π-conjugated polycyclic heteroarenes, which are of interest in materials science and organic electronics (Li et al., 2019).

properties

IUPAC Name

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCFBWCQDHOMN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,3R)-3-hydroxycyclohexyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DE Palchunov - Bisnes-informatika, 2008
Number of citations: 19

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